![molecular formula C23H23N3O2 B14595425 Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate CAS No. 59528-02-8](/img/structure/B14595425.png)
Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate is an organic compound belonging to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, is characterized by its complex structure, which includes a benzyl(ethyl)amino group and a diazenyl group attached to a benzoate ester.
Métodos De Preparación
The synthesis of methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate typically involves the reaction of methyl benzoate with appropriate reagents to introduce the benzyl(ethyl)amino and diazenyl groups. The reaction conditions often require an acid catalyst to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions using acid chlorides or anhydrides with alcohols .
Análisis De Reacciones Químicas
Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into a carboxylic acid.
Reduction: The ester can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include Grignard reagents, which react with the ester carbonyl carbon to form tertiary alcohols . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate exerts its effects involves interactions with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate can be compared with other esters and diazenyl compounds:
Methyl benzoate: A simpler ester that lacks the diazenyl and benzyl(ethyl)amino groups.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Diazenyl compounds: Compounds containing the diazenyl group, which are often used in dyes and pigments.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
59528-02-8 |
|---|---|
Fórmula molecular |
C23H23N3O2 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
methyl 2-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C23H23N3O2/c1-3-26(17-18-9-5-4-6-10-18)20-15-13-19(14-16-20)24-25-22-12-8-7-11-21(22)23(27)28-2/h4-16H,3,17H2,1-2H3 |
Clave InChI |
BABIAFLZVRHVIY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


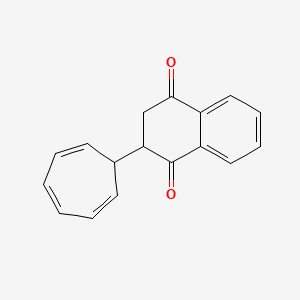
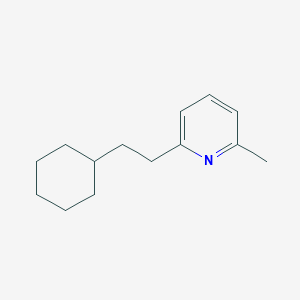
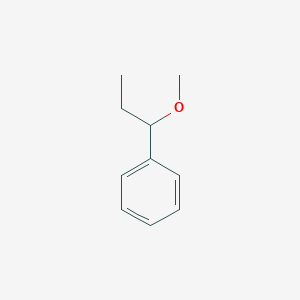
![2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]](/img/structure/B14595360.png)
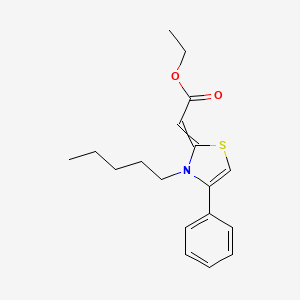
![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
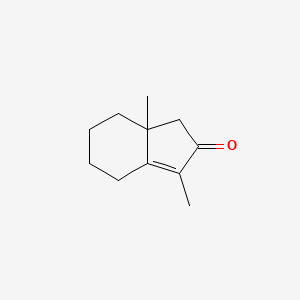
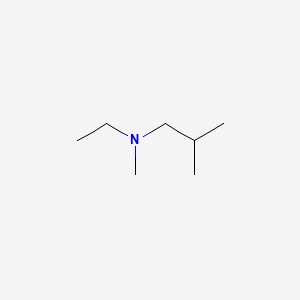
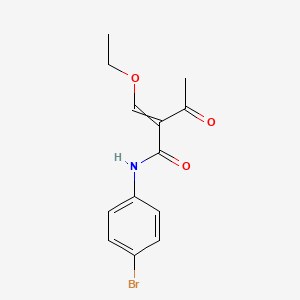
![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)
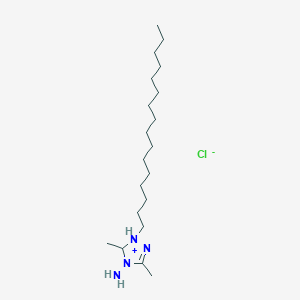
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)


